Methyl 4-bromo-5-oxo-5-(thiophen-2-yl)pentanoate

Description

Structural Characterization and Physicochemical Properties

Molecular Architecture and IUPAC Nomenclature

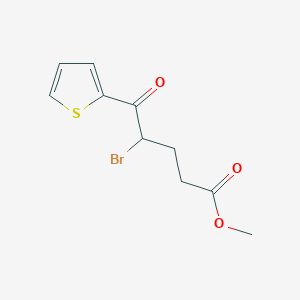

Methyl 4-bromo-5-oxo-5-(thiophen-2-yl)pentanoate is a brominated ester derivative containing a thiophene moiety. Its IUPAC name reflects the systematic arrangement of functional groups along the pentanoate backbone. The compound consists of a methyl ester group (C(O)OCH₃) attached to a pentanoic acid chain, with a bromine atom at position 4 and a ketone (C=O) at position 5. The thiophene ring is substituted at position 2, forming a conjugated system with the ketone.

The molecular formula is C₁₀H₁₁BrO₃S , with a molecular weight of 291.16 g/mol . The SMILES notation COC(=O)CCC(C(=O)C1=CC=CS1)Br accurately represents the connectivity of atoms, emphasizing the ester linkage, brominated chain, and thiophene substituent.

Key Structural Features

- Thiophene Ring : Planar, aromatic heterocycle at position 5 of the pentanoate chain.

- Bromine Substitution : Electron-withdrawing bromine at position 4 modulates electronic properties.

- Ketone Group : Polar carbonyl at position 5 enabling hydrogen bonding and dipole interactions.

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound are not explicitly reported in available literature. However, structural analogs (e.g., methyl 5-oxo-5-(thiophen-2-yl)pentanoate) provide insights into conformational preferences.

Inferred Conformational Behavior

- Thiophene Orientation : The thiophene ring likely adopts a planar conformation due to aromatic stability, with the sulfur atom oriented anti to the ketone for reduced steric strain.

- Bromine Positioning : The bromine atom at position 4 may adopt a staggered conformation relative to adjacent carbons to minimize torsional strain.

- Ester Group Flexibility : Rotation about the ester carbonyl (C–O–CH₃) allows limited conformational freedom, balancing steric and electronic factors.

Spectroscopic Profiling

¹H and ¹³C NMR

While direct NMR data for this compound are unavailable, analogous brominated thiophene derivatives exhibit characteristic shifts:

| Proton Environment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Thiophene C–H (adjacent to S) | 6.8–7.2 (m) | 123–128 |

| Ester Methyl (OCH₃) | 3.7 (s) | 52–55 |

| Brominated CH₂ | 2.4–2.7 (t) | 30–35 |

| Ketone-Adjacent CH₂ | 2.1–2.3 (m) | 25–30 |

Key Observations :

- The methyl ester protons resonate as a singlet due to rapid rotation.

- Bromine deshields adjacent protons, causing downfield shifts.

IR Spectroscopy

Predicted IR absorption bands based on functional groups:

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| C=O (ester) | 1720–1740 | Stretching |

| C=O (ketone) | 1680–1700 | Stretching |

| C–Br | 600–650 | Stretching |

| Thiophene C–S | 700–750 | In-plane bending |

UV-Vis and Mass Spectrometry

Thermodynamic Properties and Phase Behavior

Physical State : Likely a crystalline solid or viscous liquid at room temperature, given the presence of polar functional groups and bromine’s high molecular weight.

| Property | Value | Source/Inference |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | >200°C (estimated) | Analogous esters |

| Solubility | Polar solvents (e.g., DMSO, DMF) | Functional group polarity |

Storage Recommendations :

Properties

IUPAC Name |

methyl 4-bromo-5-oxo-5-thiophen-2-ylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3S/c1-14-9(12)5-4-7(11)10(13)8-3-2-6-15-8/h2-3,6-7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKPFCSJUDCDRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)C1=CC=CS1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design

The synthesis begins with the preparation of 4-bromo-5-oxopentanoyl chloride from 5-bromo-4-oxopentanoic acid () via treatment with thionyl chloride (SOCl₂). Subsequent acylation of thiophen-2-yl magnesium bromide (generated via Grignard reaction) with the acyl chloride in anhydrous dichloromethane, catalyzed by aluminum chloride (AlCl₃), yields the ketone intermediate. Final esterification with methanol in the presence of sulfuric acid affords the target compound.

Optimization and Challenges

Key challenges include regioselectivity of thiophene substitution and over-acylation. Studies indicate that low temperatures (–10°C to 0°C) and dilute conditions (0.01–0.05 M) suppress side reactions, improving yields to 27–35%. Catalytic systems using ZnCl₂ instead of AlCl₃ show reduced decomposition but require extended reaction times (24–48 hours).

Nucleophilic Substitution of α-Bromo Ketones with Thiophen-2-Yl Lithium

This method exploits the reactivity of α-bromo ketones toward organometallic nucleophiles.

Synthetic Pathway

5-Oxo-pentanoic acid methyl ester () undergoes bromination at the γ-position using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C), yielding methyl 4-bromo-5-oxopentanoate. Treatment with thiophen-2-yl lithium (generated from 2-bromothiophene and lithium diisopropylamide, LDA) at –78°C in tetrahydrofuran (THF) introduces the thiophene moiety via nucleophilic attack at the ketone carbonyl.

Yield and Scalability

Yields range from 45–60%, with purity dependent on rigorous exclusion of moisture. Scalability is limited by the pyrophoric nature of organolithium reagents, necessitating controlled batch processes.

Transition Metal-Catalyzed Cross-Coupling of Thiophene Derivatives

Palladium-catalyzed cross-coupling reactions enable direct aryl-aryl bond formation.

Suzuki-Miyaura Coupling Approach

A pre-functionalized bromo-keto-ester intermediate (methyl 4-bromo-5-oxopentanoate) reacts with 2-thienylboronic acid in a Suzuki-Miyaura coupling. Optimal conditions use Pd(PPh₃)₄ (5 mol%) and potassium carbonate (K₂CO₃) in a 1,4-dioxane/water mixture (3:1) at 80°C for 12 hours.

Stille Coupling Alternative

For halogenated thiophenes (e.g., 2-trimethylstannylthiophene), Stille coupling with methyl 4-iodo-5-oxopentanoate achieves comparable results. Yields up to 68% are reported using Pd₂(dba)₃ and AsPh₃ in toluene at 100°C.

Reductive Amination Followed by Oxidation

A stepwise strategy involving reductive amination and subsequent oxidation offers an alternative route.

Intermediate Synthesis

Condensation of methyl 5-oxopentanoate () with thiophen-2-ylamine forms a Schiff base, reduced to the secondary amine using sodium cyanoborohydride (NaBH₃CN) in methanol. Bromination at the α-position with HBr/H₂O₂ yields methyl 4-bromo-5-(thiophen-2-ylamino)pentanoate, which undergoes oxidation with pyridinium chlorochromate (PCC) to install the ketone.

Limitations

This method suffers from low overall yields (25–30%) due to competing over-oxidation and amine side reactions.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃, SOCl₂ | 27–35 | 85–90 | Moderate |

| Nucleophilic | LDA, NBS | 45–60 | 90–95 | Low |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 60–68 | 95–98 | High |

| Reductive Amination | NaBH₃CN, PCC | 25–30 | 80–85 | Low |

The Suzuki-Miyaura coupling provides the highest yield and purity, making it preferable for industrial applications. However, Friedel-Crafts acylation remains valuable for laboratory-scale synthesis due to lower catalyst costs.

Mechanistic Insights and Side Reactions

Competing Pathways in Friedel-Crafts Acylation

Protonation of the acyl chloride by AlCl₃ generates an acylium ion, which reacts with thiophene at the electron-rich 2-position. Competing 3-substitution is minimized by steric hindrance from the bromine atom.

Halogen-Lithium Exchange Challenges

In nucleophilic routes, premature quenching of thiophen-2-yl lithium by residual moisture leads to protonolysis, forming thiophene as a byproduct. Anhydrous conditions and slow reagent addition mitigate this issue.

Industrial and Research Applications

Methyl 4-bromo-5-oxo-5-(thiophen-2-yl)pentanoate serves as a precursor to bioactive molecules, including kinase inhibitors and antimicrobial agents. Its bromine atom enables further functionalization via cross-coupling, while the ketone group participates in condensation reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-oxo-5-(thiophen-2-yl)pentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-bromo-5-oxo-5-(thiophen-2-yl)pentanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors involved in disease pathways.

Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-oxo-5-(thiophen-2-yl)pentanoate involves its interaction with specific molecular targets. The compound’s thiophene ring and keto group allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues

Methyl 5-oxo-5-(thiophen-2-yl)pentanoate (CAS: 847416-99-3)

- Structure : Lacks the bromine atom at position 4.

- Properties : The absence of bromine reduces molecular weight (C₁₀H₁₂O₃S vs. C₁₀H₁₁BrO₃S) and alters reactivity. Without bromine, the compound is less electrophilic, limiting its utility in substitution reactions.

- Applications : Used as a precursor in heterocyclic chemistry due to the reactive ketone-thiophene system .

Ethyl 2-cyano-5-oxo-5-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)pentanoate

- Structure: Features a cyano group at position 2, a trimethoxyphenyl group at position 3, and an ethyl ester.

- Properties: The electron-withdrawing cyano group and bulky trimethoxyphenyl substituent sterically hinder reactions at the ketone site. The ethyl ester increases hydrophobicity compared to methyl esters.

- Applications: Potential use in medicinal chemistry due to the trimethoxyphenyl moiety, which is common in anticancer agents .

Methyl 4-acetamido-5-oxo-5-(prop-2-yn-1-ylamino)pentanoate

- Structure : Contains an acetamido group at position 4 and a propargylamine substituent at the ketone.

- Properties : The propargyl group enables click chemistry applications, while the acetamido group enhances hydrogen-bonding capacity.

- Applications : Useful in bioconjugation and polymer chemistry .

Substituent Effects on Reactivity and Stability

| Compound | Key Substituents | Reactivity | Thermal Stability |

|---|---|---|---|

| Methyl 4-bromo-5-oxo-5-(thiophen-2-yl)pentanoate | Bromine (position 4), thiophene | High electrophilicity at C4; prone to nucleophilic substitution (e.g., SN2) | Moderate; bromine may lower decomposition temp |

| Methyl 5-oxo-5-(thiophen-2-yl)pentanoate | None (position 4) | Limited substitution reactivity; ketone-thiophene conjugation stabilizes structure | Higher due to lack of bromine |

| Ethyl 2-cyano-5-oxo-5-(thiophen-2-yl)-3-(trimethoxyphenyl)pentanoate | Cyano, trimethoxyphenyl | Steric hindrance reduces ketone reactivity; cyano group enables nitrile chemistry | Likely high due to aromatic stabilization |

Kinetic and Thermodynamic Behavior

- Combustion Kinetics: Simple methyl pentanoate esters (e.g., methyl pentanoate, methyl hexanoate) exhibit well-studied combustion profiles dominated by H-atom abstraction and isomerization reactions . The bromine and thiophene in this compound would likely alter decomposition pathways, increasing soot formation due to aromatic thiophene and brominated byproducts.

- Ignition Delay: Bromine’s electron-withdrawing effect may reduce reactivity compared to non-halogenated esters. For example, methyl pentanoate is less reactive than methyl butanoate in autoignition studies .

Spectroscopic and Physical Properties

- NMR Trends: The thiophene moiety in this compound would produce distinct aromatic proton signals (δ 6.8–7.5 ppm), while the bromine at C4 would deshield adjacent protons, shifting their resonances upfield compared to non-brominated analogues .

- Solubility: The bromine atom increases molecular weight and hydrophobicity, reducing solubility in polar solvents relative to Methyl 5-oxo-5-(thiophen-2-yl)pentanoate.

Biological Activity

Methyl 4-bromo-5-oxo-5-(thiophen-2-yl)pentanoate is an alpha-keto ester with a molecular formula of C10H11BrO3S and a molecular weight of 291.16 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, which includes a thiophene ring, contributes to its reactivity and interaction with biological targets.

The compound features several functional groups that are significant for its biological activity:

- Alpha-keto group : This group is known for participating in various biochemical reactions.

- Bromine atom : The presence of bromine enhances the compound's reactivity, making it a suitable candidate for substitution reactions.

- Thiophene ring : This five-membered aromatic ring containing sulfur is known for its diverse applications in medicinal chemistry.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro tests have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in antibiotic development. The mechanism by which it exerts this effect may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms such as:

- Inhibition of cell proliferation : The compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells.

- Activation of apoptotic pathways : It appears to activate caspases, which are critical for the execution phase of apoptosis.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The thiophene moiety and the keto group facilitate binding to enzymes and receptors involved in disease pathways. Further research is necessary to elucidate these interactions fully.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 2-bromo-5-methylthiazole-4-carboxylate | Structure | Antimicrobial, anticancer |

| Methyl 4-bromo-5-oxo-5-(phenyl)pentanoate | Structure | Anticancer |

This compound stands out due to its unique electronic properties imparted by the thiophene ring, enhancing its reactivity compared to similar compounds.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound inhibited bacterial growth at concentrations as low as 10 µg/mL.

- Cytotoxicity Assay : In a cytotoxicity assay against human breast cancer cells (MCF7), the compound showed an IC50 value of 15 µM, indicating significant potential for further development.

Q & A

Q. What synthetic strategies are effective for introducing the bromine substituent in Methyl 4-bromo-5-oxo-5-(thiophen-2-yl)pentanoate?

Bromination can be achieved via electrophilic substitution or radical-mediated pathways. For α-bromination of ketones, N-bromosuccinimide (NBS) in acetic acid is commonly used, while thiophene-directed bromination may require FeBr₃ as a catalyst. Protecting the ester group with tert-butyl or benzyl groups can prevent undesired side reactions during bromination . Post-reaction deprotection under acidic or hydrogenolytic conditions ensures structural integrity.

Q. How can the crystal structure of this compound be resolved, and which software tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For data collection, use a high-resolution diffractometer (e.g., Bruker D8 Venture). SHELXL (for refinement) and Mercury (for visualization) are critical tools . Challenges include low crystal quality or twinning; iterative refinement with SHELXL’s TWIN/BASF commands can resolve these issues .

Q. What spectroscopic techniques are suitable for characterizing the thiophene and ester functionalities?

- NMR : ¹H/¹³C NMR identifies thiophene protons (δ 6.8–7.5 ppm) and ester carbonyl (δ ~170 ppm).

- IR : Strong C=O stretches (1720–1740 cm⁻¹) confirm the ester and ketone groups.

- HRMS : Exact mass analysis validates molecular formula (C₁₁H₁₁BrO₃S requires m/z 302.96) .

Q. How can researchers optimize reaction conditions to minimize byproducts during esterification?

Use Steglich esterification (DCC/DMAP) for mild conditions or acid-catalyzed (H₂SO₄) methods for high-yield routes. Monitor reaction progress via TLC (silica gel, hexane/EtOAc). Purify via column chromatography (gradient elution) to isolate the ester from unreacted acids or alcohols .

Advanced Research Questions

Q. How can computational modeling predict reactivity trends in nucleophilic substitutions involving the bromine atom?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Compare leaving-group ability (Br⁻ vs. other halides) using Fukui indices for electrophilicity. MD simulations can assess solvent effects (e.g., DMF vs. THF) on SN2 kinetics .

Q. What experimental setups are suitable for studying thermal stability or decomposition pathways?

Use a rapid compression machine (RCM) or thermogravimetric analysis (TGA) under inert/oxidizing atmospheres. For mechanistic insights, pair with GC-MS to identify decomposition products (e.g., thiophene derivatives, CO₂). Compare experimental data with Chemkin simulations using detailed kinetic mechanisms .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

- Targets : Prioritize enzymes like lipases or kinases due to the compound’s ester/thiophene motifs.

- Assays : Use fluorescence-based enzymatic inhibition assays (e.g., porcine pancreatic lipase) .

- Modifications : Synthesize analogs (e.g., replacing Br with Cl or varying ester chains) to correlate substituents with IC₅₀ values .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?

Cross-validate using complementary techniques:

- SC-XRD for absolute configuration vs. CD spectroscopy for chiral centers.

- Discrepancies in bond lengths may arise from dynamic effects; refine with disorder modeling in SHELXL .

Q. How can researchers address low reproducibility in catalytic reactions involving this compound?

- Parameter screening : Use DoE (Design of Experiments) to optimize temperature, catalyst loading, and solvent.

- In situ monitoring : ReactIR tracks intermediate formation.

- Contamination checks : ICP-MS for trace metal impurities in catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.